Rel-ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate
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Overview
Description
Rel-ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate is a chemical compound with a specific stereochemistry, characterized by the presence of an ethyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate typically involves the use of starting materials that undergo a series of chemical reactions to form the desired product. One common synthetic route involves the reaction of a suitable pyrrolidine derivative with ethylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Rel-ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research to better understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Rel-ethyl (3R,4R)-3-(trifluoromethyl)piperidine-4-carboxylate
- Rel-ethyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate
- Rel-ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Uniqueness
Rel-ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-7-5-10-6-8(7)9(11)12-4-2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
SVEHWKCSSNSKAG-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@H]1CNC[C@@H]1C(=O)OCC |
Canonical SMILES |
CCC1CNCC1C(=O)OCC |
Origin of Product |
United States |
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